molecular formula C8H17NO2S B14648229 2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine CAS No. 51859-72-4

2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine

Cat. No.: B14648229
CAS No.: 51859-72-4
M. Wt: 191.29 g/mol
InChI Key: BIKPZSXYGBGIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine is an organic compound characterized by the presence of a thiazolidine ring substituted with a dimethoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine typically involves the reaction of 2-methyl-1,3-thiazolidine with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted thiazolidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidines.

Scientific Research Applications

2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethoxyethyl)-1,3-thiazolidine
  • 2-Methyl-1,3-thiazolidine
  • 2-(2,2-Dimethoxyethyl)-2-methyl-1,3-oxazolidine

Uniqueness

2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine is unique due to the presence of both a dimethoxyethyl group and a methyl group on the thiazolidine ring. This combination of substituents imparts specific chemical properties and reactivity that are distinct from other similar compounds. For example, the dimethoxyethyl group can influence the compound’s solubility and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

51859-72-4

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazolidine

InChI

InChI=1S/C8H17NO2S/c1-8(9-4-5-12-8)6-7(10-2)11-3/h7,9H,4-6H2,1-3H3

InChI Key

BIKPZSXYGBGIBF-UHFFFAOYSA-N

Canonical SMILES

CC1(NCCS1)CC(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.